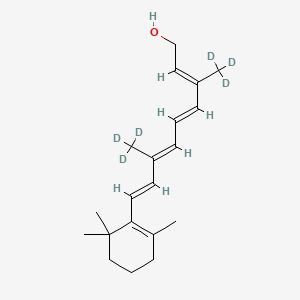
Retinol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Retinol is a vital micronutrient and an endogenous metabolite that plays a crucial role in various physiological processes, including vision, immune function, and cellular communication . The deuterium labeling in Retinol-d6 makes it particularly useful in scientific research as it allows for precise tracking and quantification in metabolic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Retinol-d6 typically involves the incorporation of deuterium atoms into the retinol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to isolate the deuterium-labeled retinol from other by-products. The final product is then subjected to quality control tests to ensure its isotopic purity and chemical stability .
化学反応の分析
Types of Reactions
Retinol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to retinaldehyde-d6 and further to retinoic acid-d6.
Reduction: This compound can be reduced to retinyl esters-d6, which are storage forms of vitamin A in the body.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are used in the presence of a base such as pyridine.
Major Products
Oxidation: Retinaldehyde-d6, Retinoic acid-d6
Reduction: Retinyl esters-d6
Substitution: Various retinyl derivatives depending on the substituent used.
科学的研究の応用
Retinol-d6 has a wide range of applications in scientific research:
作用機序
Retinol-d6 exerts its effects through its conversion to biologically active metabolites such as retinoic acid-d6These receptors function as ligand-inducible transcription factors that regulate the expression of genes involved in cell growth, differentiation, and apoptosis . The binding of retinoic acid-d6 to these receptors leads to the activation or repression of target genes, thereby modulating various physiological processes .
類似化合物との比較
Similar Compounds
Retinol-d4: Another deuterium-labeled form of retinol with four deuterium atoms.
Retinol-d8: Contains eight deuterium atoms and is used for similar research purposes.
Uniqueness
Retinol-d6 is unique due to its specific deuterium labeling, which provides a balance between isotopic enrichment and structural similarity to natural retinol. This makes it an ideal tracer for metabolic studies without significantly altering the compound’s biological activity .
特性
分子式 |
C20H30O |
|---|---|
分子量 |
292.5 g/mol |
IUPAC名 |
(2E,4E,6E,8E)-3,7-bis(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i1D3,2D3 |
InChIキー |
FPIPGXGPPPQFEQ-ILKHKWFDSA-N |
異性体SMILES |
[2H]C([2H])([2H])/C(=C\CO)/C=C/C=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H] |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



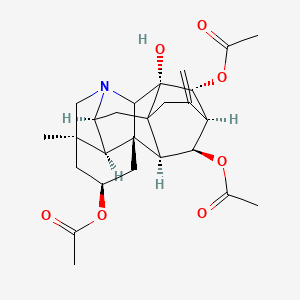
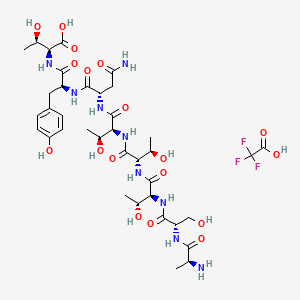
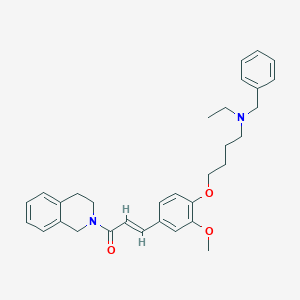
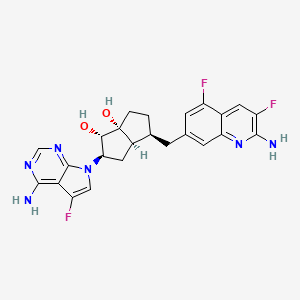
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12429737.png)
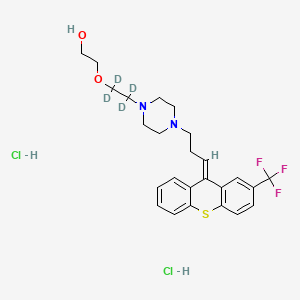
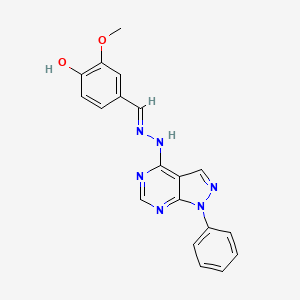

![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
![4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one](/img/structure/B12429763.png)
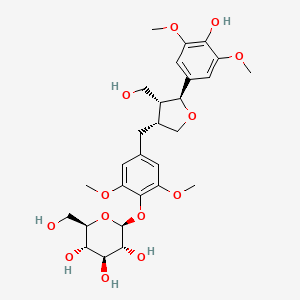
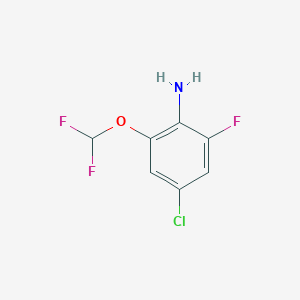
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)
